(S)-3-Methylheptanoic acid chemical properties and structure
(S)-3-Methylheptanoic acid chemical properties and structure
An In-depth Technical Guide to (S)-3-Methylheptanoic Acid: Structure, Properties, and Synthesis
Introduction
(S)-3-Methylheptanoic acid is a chiral, branched-chain fatty acid that serves as a valuable building block in organic synthesis. As a medium-chain fatty acid, its unique structural features, particularly the stereocenter at the C-3 position, make it a significant precursor for creating complex, stereospecific molecules.[1][2] Its utility is notably recognized in the synthesis of biologically active compounds, such as prostaglandin derivatives, where precise stereochemistry is crucial for therapeutic efficacy.[3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical and physical properties, robust synthetic protocols, and analytical characterization methods.
Chemical Identity and Structure
The fundamental identity of (S)-3-Methylheptanoic acid is established by its unique molecular structure and standardized identifiers.
Core Identifiers
A summary of the key identifiers for (S)-3-Methylheptanoic acid is presented below.
| Identifier | Value | Source(s) |
| IUPAC Name | (3S)-3-methylheptanoic acid | [4] |
| CAS Number | 59614-85-6 | [5][6] |
| Molecular Formula | C₈H₁₆O₂ | [4][5] |
| Molecular Weight | 144.21 g/mol | [4][6] |
| Canonical SMILES | CCCCCCC(=O)O | [5][7] |
| InChIKey | DVESMWJFKVAFSP-ZETCQYMHSA-N | [7] |
Molecular Structure
(S)-3-Methylheptanoic acid is an eight-carbon carboxylic acid with a methyl group at the C-3 position. This substitution creates a chiral center, resulting in two possible enantiomers: (S) and (R). The "(S)" designation, from the Latin sinister for left, indicates the specific three-dimensional arrangement of the groups around this chiral carbon according to the Cahn-Ingold-Prelog priority rules. This stereochemical purity is paramount in pharmaceutical applications, as different enantiomers can exhibit vastly different biological activities.
Caption: 2D structure of (S)-3-Methylheptanoic acid highlighting the chiral center.
Physicochemical Properties
The physical and chemical properties of (S)-3-Methylheptanoic acid are critical for its handling, reaction setup, and purification. The data presented below are a combination of experimental and estimated values from reputable chemical databases.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 228.91°C (estimated) | [2] |
| Density | 0.9173 g/cm³ (estimated) | [2] |
| pKa | 4.80 ± 0.10 (predicted) | [2] |
| XLogP3 | 2.7 | [1][4] |
| Topological Polar Surface Area | 37.3 Ų | [4][7] |
| Storage Temperature | 2-8°C | [2] |
The molecule's structure, featuring a polar carboxylic acid head and a nonpolar eight-carbon tail, gives it moderate lipophilicity, as indicated by the XLogP3 value.[1][4] This amphiphilic character influences its solubility, making it sparingly soluble in water but readily soluble in common organic solvents like ether, ethanol, and dichloromethane.
Synthesis and Purification
The asymmetric synthesis of (S)-3-Methylheptanoic acid is a key challenge that has been addressed through various stereoselective methods. One robust and well-documented approach involves the conjugate addition of a Grignard reagent to an α,β-unsaturated ester.[8]
Synthetic Workflow: Grignard Addition
This method leverages the 1,4-addition of an organometallic reagent to an activated alkene. The choice of a chiral auxiliary or a subsequent resolution step is necessary to obtain the desired (S)-enantiomer. A general, non-stereospecific synthesis is detailed in Organic Syntheses, which produces the racemic mixture.[8] Achieving the (S)-enantiomer specifically often involves modifications such as using a chiral substrate or catalyst.[9] The workflow below illustrates the fundamental transformation.
Caption: Synthetic workflow for 3-Methylheptanoic acid via Grignard reaction.
Experimental Protocol: Synthesis of Racemic 3-Methylheptanoic Acid
This protocol is adapted from a procedure published in Organic Syntheses and describes the synthesis of the racemic product.[8] Obtaining the enantiomerically pure (S)-form would require an additional chiral resolution step or the use of a stereoselective variant of this reaction.
Step 1: Preparation of Grignard Reagent (n-Butylmagnesium Bromide)
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To a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 25.0 g (1.04 g-atoms) of magnesium turnings.
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Prepare a solution of 178 g (1.30 moles) of n-butyl bromide in 300 mL of dry ether.
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Add a small portion of the bromide solution to the magnesium to initiate the reaction, then add the remainder at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30 minutes.
Step 2: Conjugate Addition
-
Cool the Grignard solution to 0°C in an ice-salt bath.
-
Slowly add a solution of 142 g (1.0 mole) of sec-butyl crotonate in 100 mL of dry ether, maintaining the temperature between 0°C and 5°C.
-
After the addition, allow the mixture to warm to room temperature and stir for 1 hour.
Step 3: Saponification of the Ester
-
Add 200 mL of ethanol to the reaction mixture, followed by a solution of 112 g (2.0 moles) of potassium hydroxide in 200 mL of water.
-
Heat the mixture under reflux for 4 hours to saponify the ester.
-
Set the condenser for downward distillation and remove the ether and most of the ethanol.
Step 4: Workup and Purification
-
Cool the residue and dilute it with 200 mL of water. Wash the aqueous solution with ether to remove any non-acidic organic material.
-
Acidify the aqueous layer with concentrated hydrochloric acid.
-
Extract the liberated 3-methylheptanoic acid with three portions of ether.
-
Wash the combined ether extracts with a saturated sodium chloride solution and dry over anhydrous magnesium sulfate.
-
Remove the ether by distillation, and distill the residue under reduced pressure to yield pure 3-methylheptanoic acid.
Analytical Characterization
Confirming the identity, purity, and stereochemistry of (S)-3-Methylheptanoic acid requires a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will show characteristic signals for the aliphatic protons. The proton at the chiral C-3 position will appear as a multiplet. The terminal methyl group of the butyl chain and the methyl group at C-3 will each appear as triplets and doublets, respectively, in distinct regions of the upfield spectrum. The carboxylic acid proton will be a broad singlet far downfield.
-
¹³C NMR : The spectrum will display eight distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~180 ppm). The chiral C-3 carbon and the other aliphatic carbons will appear in the upfield region.
-
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by two key features of the carboxylic acid group: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band around 1710 cm⁻¹.
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Mass Spectrometry (MS) : Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 144. Characteristic fragmentation patterns for carboxylic acids, such as the loss of the hydroxyl group (-17) and the carboxyl group (-45), will be observed.
-
Chiral Analysis : Determining the enantiomeric excess (e.e.) is crucial. This is typically achieved using:
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) : The acid is first derivatized to an ester (e.g., methyl ester) and then analyzed on a column with a chiral stationary phase, which allows for the separation and quantification of the (S) and (R) enantiomers.
-
Applications and Biological Relevance
The primary value of (S)-3-Methylheptanoic acid in research and development lies in its role as a stereospecific building block.
-
Prostaglandin Synthesis : It serves as an intermediate in the synthesis of various prostaglandin analogues.[3] Prostaglandins are lipid compounds with diverse hormone-like effects, and their synthetic derivatives are used to treat conditions ranging from glaucoma to gastric ulcers. The specific stereochemistry of precursors like (S)-3-Methylheptanoic acid is essential for the final product's biological activity.
-
Pheromone Synthesis : Branched-chain fatty acids are components of many insect pheromones. The synthesis of enantiomerically pure acids is critical for producing species-specific pheromones used in pest management.[9]
-
Drug Development : As a chiral synthon, it can be incorporated into larger, more complex drug candidates where a specific three-dimensional structure is required for interaction with a biological target, such as an enzyme or receptor. While specific biological activities for (S)-3-Methylheptanoic acid itself are not extensively documented, related fatty acid methyl esters have been investigated for antimicrobial and anti-inflammatory properties.[10]
Conclusion
(S)-3-Methylheptanoic acid is a well-defined chiral molecule whose importance is rooted in its utility as a synthetic intermediate. Its defined stereochemistry, coupled with its fatty acid structure, makes it a valuable tool for chemists in the pharmaceutical and life sciences industries. A thorough understanding of its properties, synthetic routes, and analytical profiles, as outlined in this guide, is essential for its effective application in the laboratory and in the development of new chemical entities.
References
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